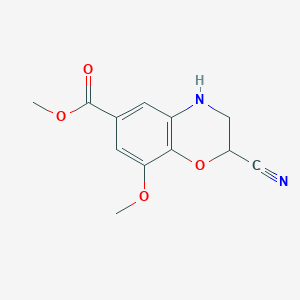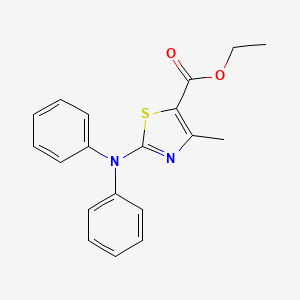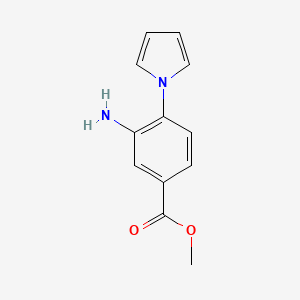
2-N-Boc-アミノ-6-エトキシカルボニル-4-ボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical And Chemical Properties Analysis
Boronic acids and their esters, including “2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester”, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .科学的研究の応用
触媒的プロト脱ホウ素化
ピナコールボロン酸エステルは、2-N-Boc-アミノ-6-エトキシカルボニル-4-ボロン酸ピナコールエステルなどの有機合成において非常に価値のあるビルディングブロックです . それらは、1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ホウ素化に使用されます . このプロセスは、正式なアンチマルコフニコフアルケンヒドロメチル化、貴重な一方で以前は知られていなかった変換に不可欠です .
創薬と薬物送達
ボロン酸とそのエステルは、新規医薬品および薬物送達デバイスの設計のために、非常に注目されています . それらは、特に中性子捕捉療法に適したホウ素担体として有用です . しかし、これらの化合物は水中ではほとんど安定ではありません .
スルフィンアミド誘導体の調製
フェニルボロン酸ピナコールエステルは、ジエチルアミノ硫黄トリフルオリド(DAST)およびトリフルオロホウ酸カリウムフェニルと反応させることで、スルフィンアミド誘導体を調製するために使用できます .
鈴木・宮浦カップリング
この化合物は、さまざまなアリールヨージドの鈴木・宮浦カップリングの研究における基質として使用できます . 鈴木・宮浦カップリングは、有機化学においてポリオレフィン、スチレン、および置換ビフェニルを合成するために使用される、パラジウム触媒クロスカップリング反応の一種です .
クロスカップリングのための試薬
パラジウムホスフィン触媒を用いた鈴木・宮浦クロスカップリングの試薬として使用できます . このプロセスは、リガンド制御された位置選択的鈴木カップリングに不可欠です .
レンチノロール誘導体の合成
作用機序
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic ester interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst accepting electrons to form a new palladium-carbon bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic esters. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s important to note that boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the boronic acid pinacol ester group through a Suzuki coupling reaction. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2-amino-6-ethoxycarbonyl-4-nitrophenol", "di-tert-butyl dicarbonate (Boc2O)", "sodium borohydride (NaBH4)", "pinacol", "palladium(II) acetate", "potassium carbonate (K2CO3)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of amine group: 2-amino-6-ethoxycarbonyl-4-nitrophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol.", "Reduction of nitro group: 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol is reduced with sodium borohydride (NaBH4) in methanol to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol.", "Protection of carboxylic acid group: 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol.", "Suzuki coupling reaction: 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol is reacted with pinacol boronic ester in the presence of palladium(II) acetate in ethyl acetate/water to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester.", "Deprotection of Boc groups: 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is treated with trifluoroacetic acid (TFA) in methanol to yield the final product, 2-N-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester." ] } | |
CAS番号 |
374671-12-2 |
分子式 |
C19H29BN2O6 |
分子量 |
392.3 g/mol |
IUPAC名 |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
InChIキー |
DIKRHYQKXQOCSL-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)


![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)


